molecular formula C18H17F3N2O2 B8037761 N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B8037761
M. Wt: 350.3 g/mol
InChI Key: HYMZAYGFKNNHDN-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a trifluoromethyl group, a methoxyphenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the Schiff Base: The reaction between 2,4-dimethylphenylamine and 3-methoxybenzaldehyde in the presence of an acid catalyst forms the Schiff base, N-(2,4-dimethylphenyl)-N-[(3-methoxyphenyl)methylidene]amine.

    Acylation: The Schiff base is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions can replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Hydroxide ions (OH⁻), other nucleophiles

Major Products Formed

    Oxidation: Corresponding oxidized derivatives

    Reduction: Amines

    Substitution: Products with nucleophiles replacing the trifluoromethyl group

Scientific Research Applications

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group and imine functionality play crucial roles in its reactivity and interaction with biological molecules. The exact molecular targets and pathways are subject to ongoing research, but it is believed to involve inhibition of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)acetamide
  • N-(3,4-dimethoxyphenethyl)acetamide
  • N-(2,3-dimethylphenyl)-4-methylbenzamide

Uniqueness

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in scientific research.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(3-methoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c1-12-7-8-16(13(2)9-12)23(17(24)18(19,20)21)22-11-14-5-4-6-15(10-14)25-3/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMZAYGFKNNHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045786
Record name N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylene]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146963-51-0
Record name N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylene]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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